N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide
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Overview
Description
N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzodioxepin ring system substituted with dichloropentyl and methylsulphamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The dichloropentyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxepin derivatives with different substituents. Examples include:
- N-(2,5-Dichloropentyl)-2,3-dihydro-7-(N-methylsulfamoyl)-1,4-benzodioxin-5-carboxamide
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
Uniqueness
What sets N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide apart is its specific combination of functional groups and the resulting chemical properties.
Properties
CAS No. |
94134-90-4 |
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Molecular Formula |
C16H22Cl2N2O5S |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-(2,5-dichloropentyl)-8-(methylsulfamoyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide |
InChI |
InChI=1S/C16H22Cl2N2O5S/c1-19-26(22,23)12-8-13(15-14(9-12)24-6-3-7-25-15)16(21)20-10-11(18)4-2-5-17/h8-9,11,19H,2-7,10H2,1H3,(H,20,21) |
InChI Key |
WJPVGGFEQFHIDH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C2C(=C1)OCCCO2)C(=O)NCC(CCCCl)Cl |
Origin of Product |
United States |
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